Ethyl aminon-(3-bromopyridin-2-YL)methanethiocarbamate
Overview
Description
Ethyl aminon-(3-bromopyridin-2-YL)methanethiocarbamate is a chemical compound with the molecular formula C9H10BrN3O2S . It has a molecular weight of 304.16 .
Chemical Reactions Analysis
While specific chemical reactions involving this compound are not detailed in the search results, related compounds have been synthesized from α-bromoketones and 2-aminopyridine . This suggests that this compound may also participate in similar reactions.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are not fully detailed in the search results. The compound has a molecular weight of 304.16 , but other properties such as boiling point and solubility are not provided.Scientific Research Applications
Nuclear Medicine and Radiopharmaceuticals : (Nabati, 2018) discusses the use of related compounds in nuclear medicine, specifically as ligands for diagnostic radiopharmaceuticals. The study focuses on the stability, reactivity, and properties of bis(N-ethoxy-N-ethyl-dithiocarbamato)nitride technetium-99m, a compound used for myocardial perfusion imaging.
Potential Anticancer Agents : Research by (Temple et al., 1983) explores the synthesis of compounds related to Ethyl aminon-(3-bromopyridin-2-YL)methanethiocarbamate for potential use as anticancer agents. The study examines their effects on cell proliferation and survival in cancer models.
Green Chemistry and Antimicrobial Activity : (Kishore et al., 2019) presents a green methodology to synthesize cyclic dithiocarbamates, demonstrating the compound's antimicrobial activities against pathogenic bacteria and fungi.
Copper Catalyzed Reactions : A study by (Lang et al., 2001) discusses the conversion of bromopyridine into aminopyridine under copper catalysis, showing the relevance of such compounds in chemical synthesis.
Synthesis and Characterization of Complexes : Research conducted by (Alverdi et al., 2004) involves the synthesis and characterization of Pt(II) and Pd(II) dithiocarbamate complexes. The study also includes cytotoxicity assays of these complexes.
Methanogenic Inhibitors in Agriculture : The work of (Zhou et al., 2011) investigates the effects of various compounds, including this compound, as methanogenic inhibitors. This research is particularly relevant in the context of reducing methane production in ruminant agriculture.
Future Directions
properties
IUPAC Name |
ethyl N-[(3-bromopyridin-2-yl)carbamothioyl]carbamate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrN3O2S/c1-2-15-9(14)13-8(16)12-7-6(10)4-3-5-11-7/h3-5H,2H2,1H3,(H2,11,12,13,14,16) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KIEUKZNLWJFVON-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC(=S)NC1=C(C=CC=N1)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrN3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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